molecular formula C8H3Cl2NO2 B101854 4,5-Dichlorophthalimide CAS No. 15997-89-4

4,5-Dichlorophthalimide

Cat. No. B101854
CAS RN: 15997-89-4
M. Wt: 216.02 g/mol
InChI Key: QJPBDGMPYPSJSF-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalimide is a chemical compound that is derived from phthalic anhydride and is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imide ring. It is a versatile intermediate used in various fields such as chemical, plastic, agrochemical, and pharmaceutical industries due to its reactivity towards different nucleophiles .

Synthesis Analysis

The synthesis of 4,5-Dichlorophthalimide derivatives can be achieved through the reaction of 4,5-dichlorophthalic anhydride with various nucleophiles. For instance, the reaction with thiosemicarbazide and different amines leads to the opening of the anhydride ring and the formation of carboxylic acid derivatives, including phthalimide and dicarboxylic acid products . Additionally, 4,5-dichlorophthalonitrile, a related compound, can be synthesized from 4,5-dichlorophthalic acid through a series of reactions involving dehydration, imidization, ammonolysis, and further dehydration .

Molecular Structure Analysis

The molecular structure of 4,5-Dichlorophthalimide and its derivatives has been confirmed using various spectroscopic techniques such as NMR, IR, and MS. Density-functional theory (DFT) studies have also been performed to understand the chemical and physical features of these compounds . The structures of proton-transfer compounds of 4,5-dichlorophthalic acid with various bases have been determined, revealing one-dimensional hydrogen-bonded chain structures and low-dimensional hydrogen-bonded structures .

Chemical Reactions Analysis

4,5-Dichlorophthalimide can undergo various chemical reactions due to its reactivity. For example, it can react with α-keto acids in the presence of dilute hydrochloric acid to give derivatives that produce chemiluminescence with hydrogen peroxide and potassium hexacyanoferrate(III) . The reactivity of 4,5-dichlorophthalic anhydride towards nucleophiles like thiosemicarbazide and amines has been studied, leading to the synthesis of carboxylic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-Dichlorophthalimide derivatives have been explored through various studies. For instance, the tetraoctylammonium salts of 4,5-dichloro-1,8-naphthalimide exhibit solubility in nonpolar organic solvents and can act as effective donors of the naphthalimide fragment under mild conditions . The solubility and thermal properties of polyimides derived from asymmetric bis(chlorophthalimide)s have also been investigated, showing better solubility in certain solvents and the ability to form flexible films .

Scientific Research Applications

Chemiluminescence Derivatization Reagent

4,5-Dichlorophthalimide derivatives, such as 4,5-Diaminophthalhydrazide, have been studied for their application as chemiluminescence derivatization reagents in liquid chromatography. These derivatives selectively react with α-keto acids in dilute hydrochloric acid to give derivatives that produce chemiluminescence by reaction with hydrogen peroxide and potassium hexacyanoferrate(III), offering highly sensitive detection methods (Ishida et al., 1990).

Polyimide Synthesis

4,5-Dichlorophthalimide has been used in the synthesis of new aromatic diamines, leading to the production of polyimides. These polyimides are characterized by high glass transition temperatures and low crystallization tendencies, making them suitable for various industrial applications (Kricheldorf et al., 2005).

Photooxygenation Studies

The compound has been involved in studies related to photooxygenation, serving as a potential chemiluminescent probe for singlet oxygen. This involves the synthesis of specific furonaphthalimide derivatives and their photooxygenation, contributing to research in chemiluminescent probes (Adam et al., 1993).

Reactivity Analysis

Research has been conducted on the reactivity of 4,5-Dichlorophthalic Anhydride (a related compound) towards various nucleophiles, providing insights into the synthesis of carboxylic acid derivatives. This includes studies on their chemical structures and theoretical investigations using density-functional theory (Abuelizz et al., 2022).

Anion Sensing

4,5-Dichlorophthalimide derivatives have been explored for their use in colorimetric and fluorescent anion sensors. These studies have shown how the naphthalimide structure can be employed in anion sensing in various environments, highlighting its versatility and sensitivity (Duke et al., 2010).

Allylic Amination and Kinetic Resolution

4,5-Dichlorophthalimide has been used in chemical reactions like allylic amination through a tandem S(N)2'-S(N)2' mechanism. This method has established the feasibility of dynamic kinetic resolution in certain chemical processes (Cho et al., 2004).

DNA-Targeting and Anticancer Agents

The structure of naphthalimide, including derivatives of 4,5-Dichlorophthalimide, has been extensively studied for applications in DNA targeting, anticancer agents, and cellular imaging. Their photophysical properties make them suitable for use in biological studies and therapeutic applications (Banerjee et al., 2013).

Naphthalimide-Based Chemosensors

The use of 1,8-naphthalimide and its derivatives, including those related to 4,5-Dichlorophthalimide, in ion detection, material applications, and bioimaging has been a focus of recent research. These compounds are known for their high fluorescence quantum yield and large Stokes shift, making them ideal for various sensing and imaging applications (Dong et al., 2020).

Safety And Hazards

4,5-Dichlorophthalimide is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

4,5-Dichlorophthalimide is suitable as a reactant in the synthesis of 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine and 2-amino-4,5-dichlorobenzoic acid . It may be used in the following studies: As a reactant in the synthesis of 4,5-dichloro-1,2-benzenedicarboxamide .

properties

IUPAC Name

5,6-dichloroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPBDGMPYPSJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290955
Record name 4,5-Dichlorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichlorophthalimide

CAS RN

15997-89-4
Record name 15997-89-4
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Record name 4,5-Dichlorophthalimide
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Record name 4,5-Dichlorophthalimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
EJ Hennessy, SL Buchwald - The Journal of Organic Chemistry, 2005 - ACS Publications
DAPH (4,5-dianilinophthalimide) has previously been shown to reverse the formation of neurotoxic fibrils associated with Alzheimer's disease. We have developed a synthetic route to …
Number of citations: 35 pubs.acs.org
HR Kricheldorf, O Bolender… - High Performance …, 1998 - journals.sagepub.com
A new trifunctional monomer was prepared from ethyl-4-(4, 5-dichlorophthalimido) benzoate and 4-mercaptophenol. The phenolic OH groups were acetylated, and the carboxylic group …
Number of citations: 30 journals.sagepub.com
J Gawronski, F Kazmierczak, K Gawronska… - Tetrahedron, 1996 - Elsevier
As demonstrated in this paper, exciton Cotton effects reflecting the absolute stereochemistry of the molecule can result from coupling between the allowed transitions of phthalimide. 3,6-…
Number of citations: 16 www.sciencedirect.com
M Shimizu, T Tamagawa, K Nishimura - Materials Chemistry Frontiers, 2019 - pubs.rsc.org
We report herein that 4,5-bis(diarylamino)phthalimides exhibit efficient solid-state emission. The phthalimides were easily prepared from dimethyl 4,5-bis(diarylamino)phthalates or …
Number of citations: 6 pubs.rsc.org
CW Cho, JR Kong, MJ Krische - Organic letters, 2004 - ACS Publications
Exposure of Morita−Baylis−Hillman (MBH) acetates to tertiary phosphine catalysts in the presence of 4,5-dichlorophthalimide enables regiospecific allylic substitution through a tandem …
Number of citations: 222 pubs.acs.org
O Buyukgungor, M Odabasoglu - ACTA CRYSTALLOGRAPHICA A …, 2009 - gcris.pau.edu.tr
FA4-MS01-P08 Modeling of Decagonal Quasicrystals. Sofia Deloudia, Walter Steurera. aLaboratory of Crystallography, ETH Zurich, Page 1 FA4-MS01 Organic and Inorganic Modulated …
Number of citations: 0 gcris.pau.edu.tr
HI Park, CW Cho, MJ Krische - The Journal of Organic Chemistry, 2006 - ACS Publications
A series of N-protected β-amino phosphonic acid esters have been prepared by phosphine-catalyzed allylic substitution of 2-(diethylphosphonyl)-substituted allylic acetates employing 4…
Number of citations: 75 pubs.acs.org
HR Kricheldorf, S Fan, L Vakhtangishvili… - Journal of Polymer …, 2005 - Wiley Online Library
New aromatic diamines were prepared in two steps from 4,5‐dichlorophthalic anhydride and primary amines. The resulting 4,5‐dichlorophthalimide was reacted with 4‐mercaptoaniline…
Number of citations: 19 onlinelibrary.wiley.com
H Okuyama, H Naito, M Shirai - Journal of Photopolymer Science …, 2008 - jstage.jst.go.jp
2. Experimental 4, 5—Dichlorophthalimide was purchased and used as received. 4-tert—Butylbenzene-1, 2-dithiol was prepared as described [10]. Glycidyl methacrylate (GMA) was …
Number of citations: 20 www.jstage.jst.go.jp
M Yoneyama, RA Johnson… - Journal of Polymer …, 1995 - Wiley Online Library
Thianthrene‐2,3,7,8‐tetracarboxylic dianhydride was synthesized via nucleophilic aromatic substitution of N‐phenyle‐4,5‐dichlorophthalimide with thiobenzamide, thioacetamide, and …
Number of citations: 13 onlinelibrary.wiley.com

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